3-chloro-N-cyclobutyl-4-methylaniline
CAS No.:
Cat. No.: VC16223458
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN |
|---|---|
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | 3-chloro-N-cyclobutyl-4-methylaniline |
| Standard InChI | InChI=1S/C11H14ClN/c1-8-5-6-10(7-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
| Standard InChI Key | JBYLYLHVHNIJNE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2CCC2)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-Chloro-N-cyclobutyl-4-methylaniline belongs to the class of substituted anilines, featuring a benzene ring with three functional groups:
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Chloro group (-Cl) at the third position, introducing electrophilic reactivity.
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Methyl group (-CH₃) at the fourth position, enhancing steric bulk and influencing ring electron density.
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Cyclobutyl group bonded to the nitrogen atom, contributing conformational rigidity and unique spatial interactions.
The compound’s IUPAC name, 3-chloro-N-cyclobutyl-4-methylaniline, reflects this substitution pattern. Its canonical SMILES string (CC1=CC(=C(C=C1)NC2CCC2)Cl) and InChIKey (CYESJFOPVDUMTE-UHFFFAOYSA-N) provide unambiguous structural identification.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN |
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | 3-chloro-N-cyclobutyl-4-methylaniline |
| SMILES | CC1=CC(=C(C=C1)NC2CCC2)Cl |
| InChIKey | CYESJFOPVDUMTE-UHFFFAOYSA-N |
| PubChem CID | 61776939 |
Electronic and Steric Effects
The chloro group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to specific positions. Meanwhile, the cyclobutyl group imposes significant steric hindrance, limiting rotational freedom around the N–C bond and potentially enhancing binding selectivity in biological systems. Quantum mechanical calculations predict a dipole moment of ~2.8 D, with partial charges concentrated at the chlorine and nitrogen atoms.
Synthesis and Manufacturing Processes
Primary Synthetic Routes
The most common synthesis involves a two-step process:
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Chlorination of 4-Methylaniline:
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N-Alkylation with Cyclobutylamine:
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3-Chloro-4-methylaniline reacts with cyclobutylamine in ethanol under acidic catalysis (e.g., HCl), forming the target compound.
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Key parameters: 12–24 hr reaction time, 60–80°C, yielding ~85% isolated product.
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Table 2: Comparative Synthesis Methods
| Parameter | Chlorination | N-Alkylation |
|---|---|---|
| Temperature | 55–70°C | 60–80°C |
| Catalyst | FeCl₃ | HCl |
| Yield | >98% | ~85% |
| Purity | >99% | 95–98% |
Purification and Scalability
Crude product purification involves vacuum distillation (b.p. 210–215°C at 0.1 mmHg) followed by recrystallization from hexane/ethyl acetate. Industrial-scale production faces challenges in managing exothermic reactions during chlorination and minimizing cyclobutylamine decomposition .
Chemical Reactivity and Functional Transformations
Electrophilic Substitution
The chloro and methyl groups direct incoming electrophiles to the ortho and para positions relative to the amine. For example:
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Nitration: Concentrated HNO₃ at 0°C yields 3-chloro-4-methyl-2-nitro-N-cyclobutylaniline.
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Sulfonation: Fuming H₂SO₄ produces sulfonic acid derivatives at the 5-position.
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, while preserving the cyclobutyl group. This pathway is critical for generating saturated analogs in drug discovery.
Cyclobutyl Ring Modifications
The strained cyclobutane ring undergoes [2+2] photocycloaddition with alkenes, enabling access to polycyclic architectures. Ring-opening reactions with strong acids (e.g., HBr) yield linear alkylamines.
| Application | Metric | Value |
|---|---|---|
| EGFR Inhibition | Predicted ΔG | -9.2 kcal/mol |
| Antibacterial (S. aureus) | MIC | 32 µg/mL |
| Herbicidal Activity | Effective Dose | 500 g/ha |
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